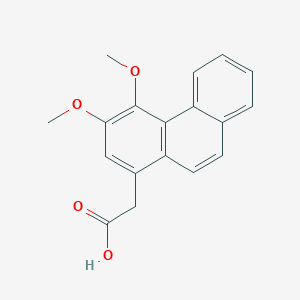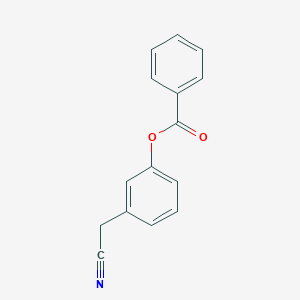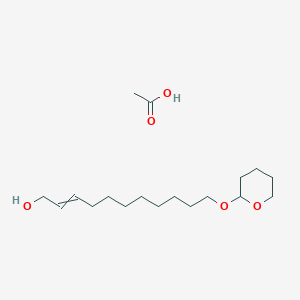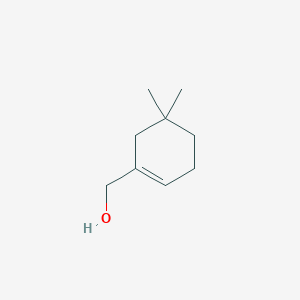![molecular formula C9H17N3O5 B14310016 Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate CAS No. 112343-35-8](/img/structure/B14310016.png)
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate is a complex organic compound with a unique structure that includes both carbamate and formylazanediyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate typically involves the reaction of dimethylamine with ethylene glycol and formic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce formyl derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate include:
Dimethoxyethane: Known for its use as a solvent and ligand in coordination chemistry.
Diethylene glycol dimethyl ether: Used in various industrial applications as a solvent.
Properties
CAS No. |
112343-35-8 |
|---|---|
Molecular Formula |
C9H17N3O5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl N-[2-[formyl-[2-(methoxycarbonylamino)ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C9H17N3O5/c1-16-8(14)10-3-5-12(7-13)6-4-11-9(15)17-2/h7H,3-6H2,1-2H3,(H,10,14)(H,11,15) |
InChI Key |
BCEJPLVHJQYSFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCN(CCNC(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)



![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)


![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
